molecular formula C11H17ClF3N B6225159 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride CAS No. 2770359-85-6

4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride

Cat. No.: B6225159
CAS No.: 2770359-85-6
M. Wt: 255.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]piperidine hydrochloride is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure, which is substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+1] cycloaddition reaction involving a suitable precursor such as a cyclopropane derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the bicyclo[1.1.1]pentane derivative reacts with piperidine under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and optimized reaction conditions would be employed to minimize by-products and enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: The bicyclo[1.1.1]pentane core can participate in substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure and electron-withdrawing trifluoromethyl group make it valuable in the design of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the bicyclo[1.1.1]pentane core can improve binding affinity to biological targets.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, where its unique structural properties can impart desirable characteristics such as increased durability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, where the trifluoromethyl group can enhance binding interactions through hydrophobic and electronic effects. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can improve the specificity and potency of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
  • 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]benzamide
  • 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]phenol

Uniqueness

Compared to similar compounds, 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is unique due to the presence of the piperidine ring, which can enhance its pharmacological properties. The combination of the bicyclo[1.1.1]pentane core and the trifluoromethyl group provides a distinctive structural motif that can be exploited in various applications, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

2770359-85-6

Molecular Formula

C11H17ClF3N

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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